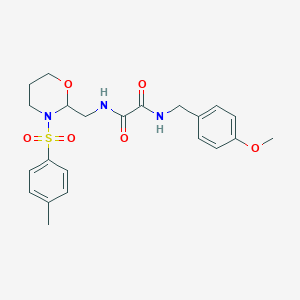
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by the following components:
- Methoxybenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Oxazinan ring : Implicated in various biological activities, particularly in modulating enzyme functions.
- Oxalamide linkage : May enhance binding properties to target proteins.
Cytotoxicity Against Cancer Cells
Research has demonstrated that derivatives of oxazinan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This activity is crucial for their anticancer potential.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5g | A2780 (Ovarian) | 4.47 | Inhibits tubulin polymerization |
| 5c | MCF-7 (Breast) | 52.8 | Induces G2/M phase arrest |
| 4d | A2780/RCIS | 20.0 | Binds to colchicine site on tubulin |
These results indicate that this compound and its analogs may serve as effective agents in cancer treatment by targeting microtubule dynamics.
The primary mechanism through which this compound exerts its biological effects appears to be through:
- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it disrupts microtubule dynamics essential for mitosis.
- Induction of Apoptosis : The arrest in the cell cycle can lead to programmed cell death in cancerous cells.
Study on Anticancer Activity
A pivotal study investigated a series of oxazinan derivatives, including those structurally related to this compound. The findings indicated that these compounds not only inhibited cell proliferation but also showed promise in overcoming multidrug resistance (MDR) in cancer cells.
Key Findings :
- The compounds demonstrated a broad spectrum of cytotoxicity across multiple cancer cell lines.
- In vivo studies indicated significant tumor growth inhibition without notable neurotoxicity at therapeutic doses.
Structure–Activity Relationship (SAR)
Exploring the SAR of this compound reveals that modifications to the methoxy group and variations in the oxazinan ring influence both potency and selectivity towards different cancer types.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Increasing methoxy substitutions | Enhanced lipophilicity and potency |
| Altering oxazinan substituents | Varying selectivity towards cancer types |
属性
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-4-10-19(11-5-16)32(28,29)25-12-3-13-31-20(25)15-24-22(27)21(26)23-14-17-6-8-18(30-2)9-7-17/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCQKNXMSBBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














